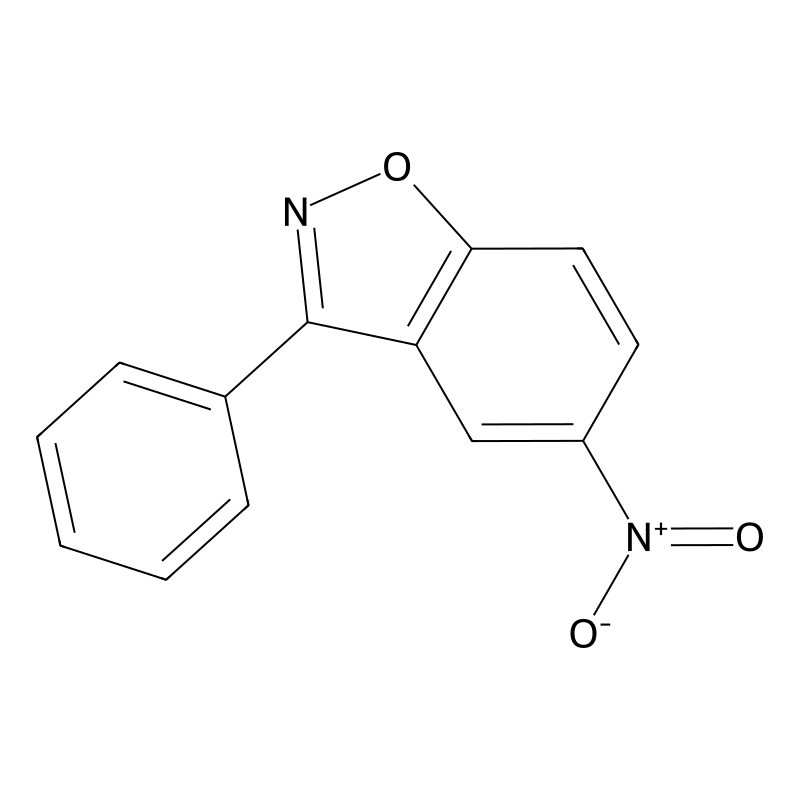

5-nitro-3-phenyl-1,2-benzoxazole

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Nitro-3-phenyl-1,2-benzoxazole is a heterocyclic compound characterized by a fused benzene and oxazole ring system, with a nitro group and a phenyl substituent. Its molecular formula is , and it plays a significant role in various chemical and biological applications. The compound's structure consists of a nitro group at the 5-position and a phenyl group at the 3-position of the benzoxazole framework, contributing to its unique chemical properties and potential reactivity.

- Reduction: The nitro group can be reduced to an amine under appropriate conditions, leading to derivatives that may exhibit different biological activities.

- Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.

- Cyclization Reactions: It can also engage in cyclization reactions, forming more complex heterocyclic structures.

These reactions make it a versatile intermediate for synthesizing various pharmacologically active compounds.

Research indicates that 5-nitro-3-phenyl-1,2-benzoxazole exhibits notable biological activities, including:

- Anthelmintic Activity: Studies have shown that derivatives of this compound demonstrate effective anthelmintic properties, making them potential candidates for treating parasitic infections .

- Antioxidant Properties: The compound's structure allows it to act as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to establish its efficacy and mechanism of action.

Several synthetic strategies have been developed for preparing 5-nitro-3-phenyl-1,2-benzoxazole:

- Condensation Reactions: A common method involves the condensation of 2-amino phenol with appropriate aldehydes or ketones under acidic conditions to form the benzoxazole framework.

- Cyclization Methods: Utilizing nitro-substituted phenols in cyclization reactions with isocyanates or other reagents can yield this compound efficiently .

- Catalytic Approaches: Recent advancements include using nanocatalysts that facilitate the synthesis under mild conditions while improving yield and reducing reaction time .

These methods highlight the compound's accessibility for further functionalization and study.

5-Nitro-3-phenyl-1,2-benzoxazole finds applications in various fields:

- Pharmaceuticals: It serves as an important intermediate in synthesizing drugs with potential therapeutic effects against infections and diseases.

- Dyes and Pigments: The compound can be utilized in developing dyes due to its chromophoric properties.

- Research Tools: It is employed in biochemical research for studying biological pathways and mechanisms due to its reactivity and biological effects.

Interaction studies involving 5-nitro-3-phenyl-1,2-benzoxazole focus on its binding affinity with biological targets such as enzymes or receptors. These studies are crucial for understanding its pharmacodynamics and potential therapeutic roles. Preliminary data suggest interactions with various biomolecules, indicating its potential utility in drug design.

Several compounds share structural similarities with 5-nitro-3-phenyl-1,2-benzoxazole. Here are some notable examples:

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| 5-Nitro-2-phenyl-1,3-benzoxazole | Benzoxazole | Exhibits similar biological activities; used as an intermediate. |

| 6-Nitroquinoline | Nitrogen-containing heterocycle | Known for its antimicrobial properties; differs by nitrogen placement. |

| 4-Amino-3-nitrophenol | Phenolic compound | Acts as a reducing agent; structurally related but lacks the benzoxazole framework. |

| 2-Amino-5-nitrophenol | Phenolic compound | Important precursor for various synthetic pathways; similar reactivity profile. |

The uniqueness of 5-nitro-3-phenyl-1,2-benzoxazole lies in its specific arrangement of functional groups and the resulting biological activity that distinguishes it from these similar compounds.